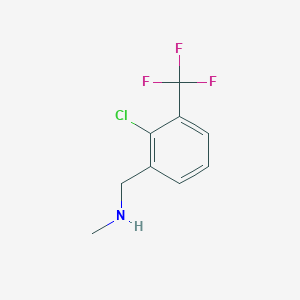
1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
Overview
Description
1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine: is a versatile compound utilized in various chemical, biological, and industrial applications. Its structure comprises a 2-chloro-3-(trifluoromethyl)phenyl group attached to an N-methylmethanamine moiety.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves the substitution of a halogenated aniline derivative with a methylamine. This process is often carried out under controlled conditions, including the use of solvents like ethanol or methanol, and may require the presence of catalysts or base agents to facilitate the reaction.
Industrial production methods: : In industrial settings, the compound is produced through large-scale batch reactors. The process ensures high purity and yield by optimizing reaction parameters, including temperature, pressure, and reaction time. Advanced purification techniques such as crystallization or distillation are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, where the amine group may be converted to an imine or nitrile under specific conditions.
Reduction: : Reduction reactions typically involve the reduction of the phenyl ring or the trifluoromethyl group.
Common reagents and conditions used in these reactions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituting agents: : Alkyl halides, acyl chlorides, under either basic or acidic conditions.
Major products formed from these reactions
Oxidation products: : Imine derivatives, nitriles.
Reduction products: : Reduced phenyl derivatives, de-trifluoromethylated compounds.
Substitution products: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, the compound serves as a key intermediate for the preparation of more complex molecules.
Biology: : It is used in the development of biochemical probes and small molecule inhibitors.
Medicine: : This compound has been explored for its potential in pharmaceutical formulations, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: : It is applied in the production of agrochemicals and specialty materials, owing to its unique chemical properties.
Mechanism of Action
Mechanism: : The compound typically exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity.
Molecular targets and pathways involved: : Common targets include enzyme active sites, receptor binding sites, and other protein-ligand interaction domains. These interactions can modulate biochemical pathways, leading to desired physiological effects.
Comparison with Similar Compounds
Similar compounds
1-(2-Chloro-3-methylphenyl)-N-methylmethanamine
1-(2-Chloro-3-(difluoromethyl)phenyl)-N-methylmethanamine
1-(2-Bromo-3-(trifluoromethyl)phenyl)-N-methylmethanamine
Uniqueness: : 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine stands out due to its trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interaction with other molecules.
That should cover everything comprehensively! Anything else on your mind?
Properties
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRVQDPOUCMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


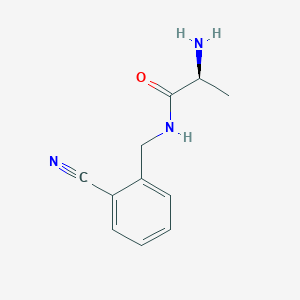
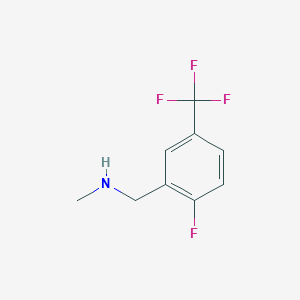
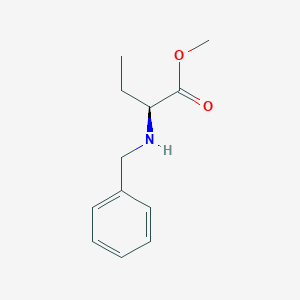
amine](/img/structure/B7903360.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903367.png)
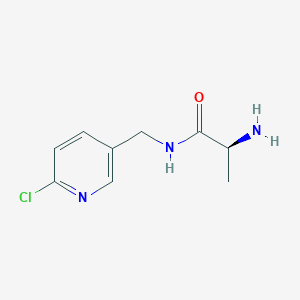
![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)
![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)

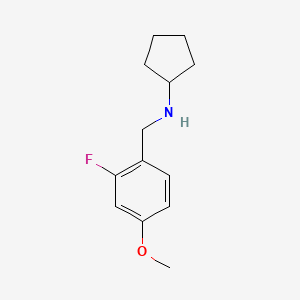
![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)

![N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)
